molecular formula C15H9F3O3 B15294496 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261901-47-6

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B15294496
CAS No.: 1261901-47-6
M. Wt: 294.22 g/mol
InChI Key: SXQOMYWFFYZTQT-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic acid: Shares the formyl group but lacks the trifluoromethyl group.

    4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the formyl group.

Uniqueness

3-(3-Formylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1261901-47-6

Molecular Formula

C15H9F3O3

Molecular Weight

294.22 g/mol

IUPAC Name

3-(3-formylphenyl)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-8H,(H,20,21)

InChI Key

SXQOMYWFFYZTQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C=O

Origin of Product

United States

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